S-Methyl butanethioate, with the chemical formula CHOS and a molecular weight of 118.197 g/mol, is an organic compound classified as a fatty acyl thioester. This compound is also known by various names including butyric acid, thio-, S-methyl ester and methyl thiobutanoate . Its structure features a butanethioic acid backbone with a methyl group attached to the sulfur atom, which contributes to its unique chemical properties and biological activities.
S-Methyl butanethioate exhibits notable biological activities. It is involved in lipid metabolism pathways and has been identified as a metabolite in various biological systems. Its role in lipid peroxidation suggests potential implications in oxidative stress responses . Additionally, its structure allows it to interact with biological molecules, potentially influencing metabolic pathways.
The synthesis of S-Methyl butanethioate typically involves the following methods:
S-Methyl butanethioate finds applications across various fields:
Research into the interactions of S-Methyl butanethioate focuses on its biochemical roles and potential effects on cellular processes. It has been studied for its influence on lipid metabolism, indicating that it may interact with metabolic enzymes and pathways involved in fatty acid synthesis and degradation . Further studies are needed to fully elucidate its interactions at the molecular level.
S-Methyl butanethioate shares structural similarities with other thioesters and fatty acids. Here are some comparable compounds:
Compound Name | Formula | Unique Features |
---|---|---|
S-Methyl methanethiosulfonate | CHOS | Contains a sulfonate group, affecting reactivity. |
Butyric acid | CHO | A simple fatty acid without sulfur functionality. |
Ethyl thioacetate | CHOS | An ethyl ester variant that exhibits different properties. |
Methyl thiobutyrate | CHOS | Similar structure with variations in substituents. |
S-Methyl butanethioate's uniqueness lies in its specific combination of a butyric acid backbone with a methylthio group, which enhances its solubility and reactivity compared to simpler fatty acids or other thioesters. This structural configuration contributes to its distinctive flavor profile and metabolic roles, making it significant in both industrial applications and biochemical research.
Flammable